molecular formula C19H22N4O4S B14731657 1-[(Z)-(3,4-dimethoxyphenyl)methylideneamino]-3-[(E)-(3,4-dimethoxyphenyl)methylideneamino]thiourea CAS No. 6327-32-8

1-[(Z)-(3,4-dimethoxyphenyl)methylideneamino]-3-[(E)-(3,4-dimethoxyphenyl)methylideneamino]thiourea

Cat. No.: B14731657
CAS No.: 6327-32-8
M. Wt: 402.5 g/mol
InChI Key: ZTHWACMGNMHVPB-WELBJSHPSA-N
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Description

1-[(Z)-(3,4-dimethoxyphenyl)methylideneamino]-3-[(E)-(3,4-dimethoxyphenyl)methylideneamino]thiourea is a complex organic compound characterized by its unique structure, which includes two methoxy-substituted phenyl groups connected through a thiourea linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(Z)-(3,4-dimethoxyphenyl)methylideneamino]-3-[(E)-(3,4-dimethoxyphenyl)methylideneamino]thiourea typically involves the condensation of 3,4-dimethoxybenzaldehyde with thiourea under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst like hydrochloric acid to facilitate the condensation process. The reaction mixture is then heated to reflux for several hours to ensure complete reaction, followed by cooling and crystallization to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[(Z)-(3,4-dimethoxyphenyl)methylideneamino]-3-[(E)-(3,4-dimethoxyphenyl)methylideneamino]thiourea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or thiols.

    Substitution: The methoxy groups on the phenyl rings can undergo nucleophilic substitution reactions with reagents like sodium hydroxide or potassium tert-butoxide, leading to the formation of hydroxyl or alkyl-substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; acidic or neutral conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents like tetrahydrofuran or ethanol.

    Substitution: Sodium hydroxide, potassium tert-butoxide; often in polar aprotic solvents like dimethyl sulfoxide or acetone.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, thiols.

    Substitution: Hydroxyl or alkyl-substituted derivatives.

Scientific Research Applications

1-[(Z)-(3,4-dimethoxyphenyl)methylideneamino]-3-[(E)-(3,4-dimethoxyphenyl)methylideneamino]thiourea has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of thiol-containing enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and nanocomposites, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-[(Z)-(3,4-dimethoxyphenyl)methylideneamino]-3-[(E)-(3,4-dimethoxyphenyl)methylideneamino]thiourea involves its interaction with specific molecular targets and pathways:

    Molecular Targets: This compound can bind to thiol-containing enzymes, inhibiting their activity by forming covalent bonds with the thiol groups.

    Pathways Involved: The inhibition of these enzymes can disrupt various cellular processes, leading to potential therapeutic effects such as reduced inflammation or inhibited cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    1-[(Z)-(3,4-dimethoxyphenyl)methylideneamino]-3-[(E)-(3,4-dimethoxyphenyl)methylideneamino]urea: Similar structure but with a urea linkage instead of thiourea.

    1-[(Z)-(3,4-dimethoxyphenyl)methylideneamino]-3-[(E)-(3,4-dimethoxyphenyl)methylideneamino]guanidine: Contains a guanidine group instead of thiourea.

Uniqueness

1-[(Z)-(3,4-dimethoxyphenyl)methylideneamino]-3-[(E)-(3,4-dimethoxyphenyl)methylideneamino]thiourea is unique due to its thiourea linkage, which imparts distinct chemical and biological properties. This linkage allows for specific interactions with thiol-containing enzymes, making it a valuable compound for research in enzyme inhibition and therapeutic applications.

Properties

CAS No.

6327-32-8

Molecular Formula

C19H22N4O4S

Molecular Weight

402.5 g/mol

IUPAC Name

1-[(Z)-(3,4-dimethoxyphenyl)methylideneamino]-3-[(E)-(3,4-dimethoxyphenyl)methylideneamino]thiourea

InChI

InChI=1S/C19H22N4O4S/c1-24-15-7-5-13(9-17(15)26-3)11-20-22-19(28)23-21-12-14-6-8-16(25-2)18(10-14)27-4/h5-12H,1-4H3,(H2,22,23,28)/b20-11-,21-12+

InChI Key

ZTHWACMGNMHVPB-WELBJSHPSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/NC(=S)N/N=C\C2=CC(=C(C=C2)OC)OC)OC

Canonical SMILES

COC1=C(C=C(C=C1)C=NNC(=S)NN=CC2=CC(=C(C=C2)OC)OC)OC

Origin of Product

United States

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